molecular formula C9H6FNO B12832427 8-Fluoroisoquinolin-5-ol

8-Fluoroisoquinolin-5-ol

Cat. No.: B12832427
M. Wt: 163.15 g/mol
InChI Key: USDIGVOEDNBEIP-UHFFFAOYSA-N
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Description

8-Fluoroisoquinolin-5-ol is a fluorinated derivative of isoquinoline, characterized by the presence of a hydroxyl group at the 5-position and a fluorine atom at the 8-position of the isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoroisoquinolin-5-ol typically involves multi-step organic reactions. One common method starts with the fluorination of isoquinoline derivatives. For instance, a precursor such as 5-hydroxyisoquinoline can be subjected to electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom at the 8-position.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes, focusing on cost-effectiveness, yield, and purity. Large-scale synthesis might employ continuous flow reactors and automated systems to ensure consistent quality and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinone derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction of this compound can lead to the formation of dihydro derivatives. Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: The hydroxyl group

Properties

Molecular Formula

C9H6FNO

Molecular Weight

163.15 g/mol

IUPAC Name

8-fluoroisoquinolin-5-ol

InChI

InChI=1S/C9H6FNO/c10-8-1-2-9(12)6-3-4-11-5-7(6)8/h1-5,12H

InChI Key

USDIGVOEDNBEIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=NC=CC2=C1O)F

Origin of Product

United States

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